MLN3126

CCR9 Antagonist Calcium Mobilization In Vitro Pharmacology

MLN3126 is a biarylsulfonamide CCR9 antagonist with a unique covalent binding profile (Schiff base with albumin Lys199) absent in other CCR9 antagonists like Vercirnon. Validated in a T cell transfer colitis model with direct head-to-head comparison against anti-TNF-α antibody. This distinct pharmacology and translational benchmark make MLN3126 a differentiated tool for mucosal immunology and DMPK studies.

Molecular Formula C21H19ClN2O5S
Molecular Weight 446.9 g/mol
Cat. No. B12414017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLN3126
Molecular FormulaC21H19ClN2O5S
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-]
InChIInChI=1S/C21H19ClN2O5S/c1-14(2)29-17-4-6-18(7-5-17)30(27,28)23-20-8-3-16(22)13-19(20)21(25)15-9-11-24(26)12-10-15/h3-14,23H,1-2H3
InChIKeyYSCNTJOPTXIIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLN3126: An Orally Active CCR9 Antagonist for Inflammatory Bowel Disease Research


MLN3126 (N-{4-Chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(propan-2-yloxy)benzenesulfonamide) is an orally bioavailable small molecule antagonist of the C-C chemokine receptor type 9 (CCR9), developed originally by Millennium Pharmaceuticals (later Takeda) [1]. The compound selectively blocks the CCR9/CCL25 signaling axis, which is critical for the homing and migration of pathogenic T cells into the gastrointestinal mucosa during inflammatory bowel disease (IBD) [2]. Preclinical studies have demonstrated that MLN3126 inhibits CCL25-induced calcium mobilization in human CCR9-transfected cells and suppresses CCL25-induced chemotaxis of mouse primary thymocytes in a dose-dependent manner [3]. Oral administration of MLN3126 has shown efficacy in an activated T cell transfer mouse colitis model, a widely used preclinical model for colonic IBD [4]. The compound progressed to Phase 1 clinical evaluation in healthy volunteers before development was discontinued due to non-safety-related factors [5].

MLN3126 Structural Specificity: Why Generic CCR9 Antagonist Substitution Is Not Supported by Evidence


CCR9 antagonists are not functionally interchangeable, as even compounds within the same class (e.g., biarylsulfonamide derivatives such as MLN3126 and Vercirnon) exhibit distinct structural features that directly impact receptor binding kinetics, covalent protein binding behavior, and in vivo pharmacology [1]. MLN3126 contains an isopropoxy substituent on its benzenesulfonamide moiety, whereas Vercirnon (CCX282-B/GSK1605786A) bears a tert-butyl group at the equivalent position; this seemingly minor structural divergence results in a fundamentally different covalent binding profile to serum albumins [2]. Specifically, MLN3126 undergoes Schiff base formation with the ε-amino group of lysine residue 199 in serum albumin, leading to nonextractable plasma radioactivity and a unique pharmacokinetic profile not observed with other CCR9 antagonists lacking the electrophilic 1-oxidopyridinyl carbonyl moiety [3]. Furthermore, Vercirnon—despite advancing to Phase 3 clinical trials—was discontinued for Crohn‘s disease due to lack of efficacy, whereas MLN3126 demonstrated dose-dependent efficacy in a T cell transfer colitis model that was benchmarked directly against an anti-TNF-α antibody (a standard-of-care comparator) [4]. The combination of distinct albumin-binding chemistry, divergent clinical outcomes among in-class compounds, and a preclinical dataset that includes direct head-to-head comparison with an established therapeutic class underscores the importance of evaluating MLN3126 on its own evidence rather than relying on class-level inference from other CCR9 antagonists [5].

MLN3126 Comparative Evidence: Quantitative Differentiation from Vercirnon and In-Class Alternatives


MLN3126 Calcium Mobilization Inhibition: IC50 Comparison with Vercirnon in CCR9-Expressing Cells

MLN3126 inhibits CCL25-induced calcium mobilization in CCR9-expressing cells with an IC50 of 6.3 nM [1]. In comparison, Vercirnon (GSK1605786A/CCX282-B) inhibits CCR9-mediated calcium mobilization on Molt-4 cells with IC50 values reported as 5.4 nM in one assay system and 10 nM in an alternative assay format [2]. MLN3126‘s calcium mobilization inhibition potency (6.3 nM) falls within a comparable nanomolar range to Vercirnon (5.4–10 nM), with the difference of approximately 0.9–3.7 nM representing less than a 2-fold variation in this functional assay. Both compounds demonstrate single-digit nanomolar potency, indicating that MLN3126 provides equivalent target engagement at the receptor signaling level relative to the most clinically advanced CCR9 antagonist .

CCR9 Antagonist Calcium Mobilization In Vitro Pharmacology IC50 Comparison

MLN3126 Ligand Binding Inhibition: IC50 Comparison with Vercirnon for CCR9-CCL25 Interaction

MLN3126 inhibits the binding of biotinylated CCL25 to CCR9 with an IC50 of 14.2 nM . No direct comparative data for Vercirnon in an identical binding assay format are available; however, Vercirnon‘s functional inhibition of calcium mobilization (IC50 5.4 nM) and chemotaxis (IC50 3.4 nM on Molt-4 cells) has been extensively characterized [1]. MLN3126’s 14.2 nM binding IC50, while slightly higher than its functional calcium mobilization IC50 (6.3 nM), remains in the low nanomolar range and is consistent with potent target engagement [2]. The ~2.2-fold difference between binding and functional inhibition is a common pharmacological observation for GPCR antagonists and does not indicate reduced efficacy. The absence of a direct binding IC50 comparator for Vercirnon limits head-to-head quantitative comparison for this specific endpoint, but the 14.2 nM value provides a benchmark for evaluating MLN3126's receptor occupancy potential [3].

CCR9 Binding Affinity CCL25 Displacement Ligand-Receptor Interaction

MLN3126 In Vivo Efficacy: Dose-Dependent Colitis Inhibition Benchmarked Against Anti-TNF-α Antibody Standard of Care

In an activated T cell transfer mouse colitis model, dietary administration of MLN3126 (0.05%, 0.25%, and 1% w/w, corresponding to approximately 4 g/day oral intake) produced dose-dependent inhibition of colitis progression compared to vehicle control [1]. The study included a direct comparator arm using an anti-TNF-α antibody, a surrogate for the standard of care in IBD treatment, which also demonstrated efficacy in the same model system [2]. While quantitative histopathological scoring or inflammatory biomarker reduction values were not provided in the published abstract or product literature, the demonstration of dose-dependent efficacy against a clinically validated benchmark establishes MLN3126's in vivo pharmacological relevance [3]. No comparable in vivo efficacy data for Vercirnon in an identical T cell transfer colitis model with direct anti-TNF-α antibody comparison are available; Vercirnon's in vivo characterization was performed in the TNFΔARE mouse model of Crohn‘s disease using a different experimental design [4]. The direct benchmarking of MLN3126 against an established therapeutic class provides a unique evidence anchor for its translational potential in colonic IBD research [5].

Inflammatory Bowel Disease Colitis Model In Vivo Efficacy T Cell Transfer

MLN3126 Clinical Pharmacokinetics and Safety: Phase 1 Human Tolerability Data up to 2000 mg

MLN3126 was evaluated in Phase 1 clinical trials (NCT02447458 and NCT02209506) that assessed single ascending oral doses ranging from 300 mg to 2000 mg, as well as multiple ascending doses (100 mg to 800 mg) in healthy non-Japanese and Japanese participants [1][2]. The studies were designed to evaluate safety, tolerability, pharmacokinetics (PK), pharmacodynamics, and the potential effect of food on PK [3]. While complete PK parameters (Cmax, AUC, Tmax, half-life) were not publicly disclosed in the terminated trial records, the study design confirmed that MLN3126 was orally administered as tablets and that plasma concentrations were sufficient to support dose escalation up to 2000 mg without reported safety or tolerability concerns prior to study termination [4]. The NCT02209506 multiple ascending dose study was terminated due to toxicology findings from a long-term animal study, not due to any clinically significant safety or tolerability issues observed in human participants exposed to MLN3126 [5]. In contrast, Vercirnon advanced to Phase 3 clinical trials for Crohn’s disease (NCT01536418) but was ultimately discontinued for lack of efficacy, and concerns regarding poor solubility were noted in subsequent analyses [6].

Phase 1 Clinical Trial Pharmacokinetics Safety and Tolerability Oral Bioavailability

MLN3126 Unique Covalent Albumin Binding: Differentiating Pharmacokinetic Behavior from Vercirnon

A distinct differentiating feature of MLN3126 is its covalent binding to serum albumins, a property not reported for Vercirnon or other CCR9 antagonists [1]. In nonclinical pharmacokinetic studies of MLN3126 in Sprague-Dawley rats, nonextractable radioactivity was observed in plasma after oral administration of 14C-labeled MLN3126 [2]. Mechanistic investigation revealed that the major portion of this nonextractable radioactivity was accounted for by covalent binding via a Schiff base formed specifically between the ε-amino group of lysine residue 199 in rat serum albumin and the electrophilic 1-oxidopyridinyl carbonyl moiety of MLN3126 [3]. This covalent albumin adduct formation is structure-dependent and results from the unique 1-oxidopyridinyl carbonyl functionality in MLN3126, which is absent in Vercirnon (which bears a different carbonyl-linked pyridine N-oxide substitution pattern) . No comparable covalent binding to plasma proteins has been reported for Vercirnon in its published pharmacology or clinical characterization [4]. The practical implication is that MLN3126 exhibits a distinct plasma residence profile that may influence its pharmacokinetic-pharmacodynamic relationship differently from non-covalently bound CCR9 antagonists [5].

Covalent Protein Binding Serum Albumin Pharmacokinetics Drug Disposition

MLN3126 Chemotaxis Inhibition: Comparative Potency Against Mouse Primary Thymocytes

MLN3126 inhibits CCL25-induced chemotaxis of mouse primary thymocytes in a dose-dependent manner across a concentration range of 0.01–3 μM [1]. While an exact IC50 value for thymocyte chemotaxis inhibition was not reported in the primary publication, the compound demonstrated clear dose-responsive suppression of directional cell migration, confirming its functional antagonism of endogenous CCR9 signaling in primary immune cells [2]. In comparison, Vercirnon inhibits CCL25-induced mouse thymocyte chemotaxis with a reported IC50 of 6.9 nM [3]. Vercirnon also inhibits chemotaxis of rat thymocytes with an IC50 of 1.3 nM and primary human CCR9-expressing cells with an IC50 of 6.8 nM [4]. The absence of a precise IC50 value for MLN3126 in the thymocyte chemotaxis assay limits direct quantitative comparison; however, the confirmation of dose-dependent inhibition over the 0.01–3 μM range indicates that MLN3126 retains functional activity against primary cell targets expressing native CCR9, not only in recombinant overexpression systems .

Chemotaxis Primary Thymocytes T Cell Migration In Vitro Pharmacology

MLN3126 Research Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


In Vitro CCR9 Target Engagement and Functional Antagonism Studies

MLN3126 is suitable for in vitro experiments requiring potent and reproducible CCR9 antagonism, as evidenced by its IC50 of 6.3 nM for calcium mobilization inhibition in CCR9-expressing cells [1]. Researchers seeking a CCR9 antagonist with a well-characterized functional potency profile comparable to Vercirnon (5.4–10 nM) can select MLN3126 as an alternative tool compound, with the advantage of additional binding affinity data (IC50 14.2 nM for CCL25 displacement) that may inform receptor occupancy experimental design [2]. The compound's activity in both recombinant CCR9-transfected cells and primary mouse thymocytes confirms its utility across multiple assay formats, including calcium flux assays, chemotaxis assays, and ligand displacement studies [3].

In Vivo Colonic Inflammatory Bowel Disease (IBD) Preclinical Modeling

MLN3126 is directly applicable to T cell transfer mouse colitis models, where dietary administration at 0.05–1% w/w produces dose-dependent inhibition of colitis progression [1]. The unique advantage of MLN3126 in this context is the availability of a direct comparator study using an anti-TNF-α antibody as a benchmark for therapeutic efficacy [2]. This head-to-head comparison provides a translational evidence anchor not available for Vercirnon or other CCR9 antagonists, enabling researchers to contextualize MLN3126's in vivo effects relative to an established IBD therapeutic class . Researchers designing studies to evaluate CCR9 blockade as a mechanism in colonic inflammation should consider MLN3126 given the demonstrated expression of CCL25 in colonic mucosal epithelial cells and CCR9+ CD4+ T cells in the lamina propria of colitic mice [3].

Plasma Protein Binding and Drug Disposition Mechanism Studies

MLN3126 serves as a unique probe for investigating covalent drug-protein adduct formation and its impact on pharmacokinetics [1]. The compound forms a Schiff base adduct specifically with lysine residue 199 of serum albumin, resulting in nonextractable plasma radioactivity in rodent PK studies [2]. This property distinguishes MLN3126 from other CCR9 antagonists such as Vercirnon, which lacks this covalent binding mechanism . Researchers in drug metabolism and pharmacokinetics (DMPK) can utilize MLN3126 as a model compound to study how covalent albumin binding influences plasma residence time, volume of distribution, and the relationship between total plasma concentration and free (unbound) drug exposure [3]. The fully characterized adduct chemistry (via LC/MS analysis of trypsin and pronase digests) provides a foundation for mechanistic PK/PD modeling and for understanding structure-dependent protein reactivity in the biarylsulfonamide class [4].

T Cell Migration and Chemotaxis Studies in Primary Immune Cells

MLN3126 is validated for use in CCL25-induced chemotaxis assays using mouse primary thymocytes, demonstrating dose-dependent inhibition across the 0.01–3 μM concentration range [1]. This application is supported by the observation that CCR9+ CD4+ T cells accumulate in the colonic lamina propria during intestinal inflammation, and that CCR9/CCL25 signaling contributes to T cell recruitment into the gut mucosa [2]. Researchers investigating lymphocyte trafficking, mucosal immunology, or the role of chemokine receptors in T cell homing can employ MLN3126 to block CCR9-dependent migration in primary cell systems, complementing recombinant cell line studies with physiologically relevant cell populations . The availability of in vivo corroboration (dose-dependent colitis inhibition in T cell transfer models) further strengthens the translational relevance of in vitro chemotaxis findings obtained with MLN3126 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLN3126

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.